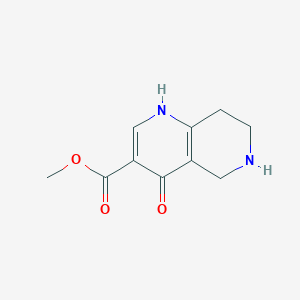
Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions with arylboronic acids can produce monoarylated or diarylated naphthyridines .
Scientific Research Applications
Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,5-Naphthyridines
- 1,8-Naphthyridines
- 2,7-Naphthyridines
Uniqueness
Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a hydroxy group, which can influence its reactivity and biological activity .
Biological Activity
Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in oncology and infectious diseases.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | Methyl 4-hydroxy-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate |
| CAS Number | 1694535-88-0 |
Synthesis Methods
The synthesis of this compound typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids under specific conditions to yield the desired compound. Various optimization techniques are employed to enhance yield and purity during both laboratory and industrial production.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biological processes:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research suggests potential efficacy against a range of pathogens, including bacteria and fungi.
- Anti-HIV Activity : Investigations into its antiviral properties have shown promise in inhibiting HIV replication.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
-
Anticancer Studies :
- In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A375 (melanoma) with IC50 values ranging from 0.25 to 0.33 μM .
- Antimicrobial Activity :
- Mechanistic Insights :
Case Studies
Several case studies have been documented regarding the use of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cell populations post-treatment.
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, this compound exhibited superior antimicrobial activity against resistant strains of Staphylococcus aureus.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-5-12-8-2-3-11-4-6(8)9(7)13/h5,11H,2-4H2,1H3,(H,12,13) |
InChI Key |
RLLIUBJESUBMEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)CNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















